Antihypertensive agent 3
Description
Global Health Burden of Hypertension and Unmet Research Needs
Hypertension, or high blood pressure, stands as a silent but formidable global health challenge. The World Health Organization (WHO) reports that an estimated 1.28 billion adults aged 30-79 worldwide have hypertension, with the majority residing in low- and middle-income countries. derpharmachemica.com Worryingly, approximately 46% of adults with hypertension are unaware they have the condition, and only about one in five have it under control. derpharmachemica.com This widespread lack of awareness and control contributes significantly to the global burden of cardiovascular diseases. Hypertension is a primary modifiable risk factor for heart attack, stroke, heart failure, and kidney disease. derpharmachemica.comhrsa.gov In 2019, elevated systolic blood pressure was responsible for more than half of all cardiovascular disease-related deaths globally. nih.gov
The sheer scale of the hypertension epidemic underscores significant unmet research needs. nih.gov Despite the availability of numerous classes of antihypertensive drugs, a substantial portion of the hypertensive population remains with uncontrolled blood pressure. wikipedia.org This "treatment gap" can be attributed to a variety of factors, including non-adherence to medication, the presence of comorbid conditions, and the complex, multifactorial nature of hypertension itself. cam.ac.uk In some regions, the unmet need for hypertension care is particularly stark; for instance, a study in South Africa revealed that a staggering 91.1% of the hypertensive population was either unscreened, undiagnosed, untreated, or uncontrolled. google.fi Similarly, a study in Indonesia found that over three-quarters of individuals with hypertension reported an unmet need for healthcare. nih.govhealthcare-bulletin.co.uk These statistics highlight the urgent need for continued research into novel therapeutic agents, improved treatment strategies, and personalized medicine approaches to bridge the gap between the availability of treatments and effective blood pressure control on a global scale. nih.govjci.org
Evolution of Antihypertensive Research Paradigms
The history of antihypertensive drug research is a testament to the remarkable progress in pharmacology and our understanding of cardiovascular physiology. Early therapeutic interventions in the first half of the 20th century were often drastic and poorly tolerated, including severe sodium restriction, surgical sympathectomy, and the use of toxic compounds like sodium thiocyanate. wikipedia.org
The modern era of antihypertensive therapy began in the mid-20th century with the discovery of more specific and better-tolerated drugs. The development of diuretics, such as chlorothiazide (B1668834) in the late 1950s, marked a significant milestone. wikipedia.orgresearchgate.net These were followed by the introduction of beta-blockers in the 1960s, initially developed for angina but found to have potent blood pressure-lowering effects. wikipedia.orgwikipedia.org
The 1970s witnessed a paradigm shift towards a more mechanistic approach to drug discovery. ahajournals.org A growing understanding of the Renin-Angiotensin-Aldosterone System (RAAS) spurred the development of drugs that targeted this key pathway. ahajournals.orgpharmaceutical-journal.com This rational drug design approach led to the synthesis of the first orally active angiotensin-converting enzyme (ACE) inhibitor, captopril (B1668294), in 1977, a landmark achievement in cardiovascular medicine. pharmaceutical-journal.comtandfonline.com Subsequently, angiotensin II receptor blockers (ARBs) were developed, offering a different point of intervention in the same critical pathway. wikipedia.orgwikipedia.org
The evolution continued with the discovery and refinement of other drug classes, including calcium channel blockers and centrally acting agents. ahajournals.org More recently, research has focused on developing drugs with novel mechanisms of action, improving the efficacy and side-effect profiles of existing classes, and exploring the potential of combination therapies to achieve better blood pressure control. tandfonline.comcapes.gov.br The journey from broad, non-specific interventions to highly targeted therapies reflects a sophisticated evolution in the scientific approach to managing hypertension. ahajournals.org
Rationale for the Advanced Investigation of Antihypertensive Agent 3
In the context of the early 1970s, a period of burgeoning innovation in antihypertensive drug discovery, the synthesis and investigation of novel chemical scaffolds were of paramount importance. The compound identified as "this compound," with the chemical name 3-(4-(p-fluoro-phenyl)-1,2,3,6-tetrahydro-1-pyridyl)-1-(1-(2-hydroxyethyl)-5-methyl-4-pyrazolyl)-1-propanone, represents a quintessential example of this exploratory research phase. nih.govscirp.org
The rationale for its investigation can be understood through the analysis of its distinct chemical moieties, which were of significant interest at the time for their potential pharmacological activities.
| Structural Component | Potential Pharmacological Significance in the 1970s |
| Pyrazole (B372694) Ring | Pyrazole derivatives were known to exhibit a wide range of biological activities, and their exploration for cardiovascular effects was an active area of research. derpharmachemica.comjocpr.comresearchgate.net |
| Tetrahydropyridine (B1245486) Moiety | Alterations of pyridine (B92270) and piperidine (B6355638) structures were common in the development of centrally acting and vasoactive compounds. |
| Propanone Linker | The propanone structure serves as a flexible linker, a common strategy in medicinal chemistry to orient functional groups for optimal receptor interaction. |
| Fluorophenyl Group | The introduction of a fluorine atom was a recognized strategy to modulate metabolic stability and potency of drug candidates. |
The synthesis of this compound, reported in 1971 by Arya and colleagues, was aimed at exploring novel chemical spaces beyond the then-established classes of diuretics and beta-blockers. nih.gov The research sought to identify new pharmacophores that could potentially interact with various physiological targets involved in blood pressure regulation, such as adrenergic receptors or novel vasodilation pathways. nih.gov The MeSH terms associated with the original publication, such as "Dopamine Antagonists," "Serotonin Antagonists," and "Vasodilator Agents," suggest that the researchers were investigating a compound with a potential multi-faceted mechanism of action, a common strategy in the quest for more effective antihypertensive therapies during that era. nih.govscirp.org Therefore, the investigation of "this compound" was driven by the scientific imperative to discover new classes of antihypertensive drugs with unique mechanisms of action, addressing the limitations of existing therapies.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H13NO4S |
|---|---|
Molecular Weight |
315.3 g/mol |
IUPAC Name |
1-methylsulfonyl-2-phenylindole-3-carboxylic acid |
InChI |
InChI=1S/C16H13NO4S/c1-22(20,21)17-13-10-6-5-9-12(13)14(16(18)19)15(17)11-7-3-2-4-8-11/h2-10H,1H3,(H,18,19) |
InChI Key |
ZRTVRAYBACXTOR-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1C2=CC=CC=C2C(=C1C3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization Strategies for Antihypertensive Agent 3
Development of Novel Synthetic Pathways for Antihypertensive Agent 3
The synthesis of this compound is primarily anchored in established organic chemistry reactions, with potential for optimization through modern synthetic strategies. The core structure suggests a convergent synthesis approach, where key precursors are prepared separately and then combined.
Precursor Identification and Optimization
The synthesis of this compound necessitates the preparation of two key precursors: 4-(p-fluorophenyl)-1,2,3,6-tetrahydropyridine and a substituted pyrazole (B372694) ketone.
The synthesis of the tetrahydropyridine (B1245486) precursor, 4-(p-fluorophenyl)-1,2,3,6-tetrahydropyridine , can be achieved through various established routes. One common method involves the dehydration of the corresponding 4-hydroxy-4-arylpiperidine derivative. For instance, the reaction of 4-fluorophenylmagnesium bromide with 1-alkyl-4-piperidone yields a 1-alkyl-4-(p-fluorophenyl)-4-hydroxypiperidine intermediate, which upon acid-catalyzed dehydration, furnishes the desired tetrahydropyridine. google.com.na Optimization of this process would involve screening different dehydrating agents and reaction conditions to maximize the yield and purity of the final product.
The pyrazole-containing precursor, likely 1-(1-(2-hydroxyethyl)-5-methyl-4-pyrazolyl)ethanone , can be synthesized from simpler starting materials. The pyrazole ring itself can be formed through the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound. nih.gov For this specific precursor, β-hydroxyethyl hydrazine could be reacted with a suitably substituted diketone. Subsequent acylation at the 4-position of the pyrazole ring would yield the desired ketone. Optimization of this pathway would focus on regioselective acylation and efficient introduction of the hydroxyethyl (B10761427) group.
A plausible synthetic route for a key intermediate is the synthesis of 1-(2-hydroxyethyl)-4-(p-fluorophenyl)-1,2,3,6-tetrahydropyridine. This can be achieved by reacting 4-(p-fluorophenyl)-1,2,3,6-tetrahydropyridine with ethylene (B1197577) chlorohydrin in the presence of sodium carbonate and a catalytic amount of sodium iodide in ethanol, followed by purification via column chromatography. prepchem.com
Table 1: Precursor Synthesis Overview
| Precursor | Starting Materials | Key Reaction Type |
|---|---|---|
| 4-(p-fluorophenyl)-1,2,3,6-tetrahydropyridine | 4-Fluorophenylmagnesium bromide, 1-Alkyl-4-piperidone | Grignard reaction followed by dehydration |
Reaction Cascade Design and Efficiency Analysis
The final assembly of this compound from its precursors is likely achieved through a Mannich reaction . This is a three-component condensation involving the ketone precursor (1-(1-(2-hydroxyethyl)-5-methyl-4-pyrazolyl)ethanone), a non-enolizable aldehyde (such as formaldehyde), and the secondary amine precursor (4-(p-fluorophenyl)-1,2,3,6-tetrahydropyridine). wikipedia.org
The reaction mechanism initiates with the formation of an Eschenmoser's salt-like iminium ion from the secondary amine and formaldehyde. The ketone then enolizes and attacks the iminium ion, leading to the formation of the β-amino-carbonyl structure of this compound. wikipedia.org
Structural Modifications and Analog Generation for Research Purposes
The generation of analogs of this compound is crucial for structure-activity relationship (SAR) studies to identify pharmacophores and optimize biological activity.
Systematic Derivatization Approaches
Systematic derivatization can be approached by modifying the three main components of the molecule: the p-fluorophenyl ring, the tetrahydropyridine moiety, and the pyrazole ring system.
Modification of the p-fluorophenyl group: The fluorine substituent can be replaced with other halogens (Cl, Br), alkyl, alkoxy, or nitro groups to probe the electronic and steric requirements at this position.
Modification of the tetrahydropyridine ring: The double bond in the tetrahydropyridine ring could be reduced to form the corresponding piperidine (B6355638) analog. The nitrogen atom could also be quaternized or incorporated into a bicyclic system.
Modification of the pyrazole moiety: The N-hydroxyethyl group could be altered by changing the length of the alkyl chain or replacing it with other functional groups like esters or amides. The methyl group on the pyrazole ring could be substituted with other alkyl groups.
Impact of Substituent Effects on Synthetic Yield and Purity
The electronic nature of the substituents introduced can significantly impact the synthetic yield and purity of the analogs. For example, in the synthesis of the tetrahydropyridine precursor, electron-withdrawing groups on the phenyl ring might affect the stability of the carbocation intermediate during dehydration, potentially leading to lower yields or the formation of side products.
In the Mannich reaction, the nucleophilicity of the amine and the acidity of the ketone's α-proton are critical. Electron-donating groups on the tetrahydropyridine nitrogen would increase its nucleophilicity, potentially accelerating the reaction. Conversely, modifications to the pyrazole ring that alter the acidity of the α-protons of the ethanone (B97240) group will directly influence the rate of enolization and subsequent C-C bond formation.
Table 2: Potential Analog Derivatizations and Expected Synthetic Impact
| Modification Site | Derivative Example | Potential Impact on Synthesis |
|---|---|---|
| p-Fluorophenyl Ring | p-Nitrophenyl analog | May require altered conditions for Grignard reaction; could influence Mannich reaction rate. |
| Tetrahydropyridine Ring | Piperidine analog | Requires an additional reduction step; may alter the nucleophilicity of the nitrogen. |
Analytical Techniques for Structural Elucidation of Synthesized Compounds
A combination of spectroscopic and spectrometric techniques is essential for the unambiguous structural confirmation of this compound and its synthesized analogs.
The original 1971 publication mentions the use of Spectrum Analysis and Ultraviolet Rays , which likely refers to UV-Vis spectroscopy to confirm the presence of chromophores and Infrared (IR) spectroscopy to identify functional groups. nih.gov
Modern analytical methods would provide more detailed structural information:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are indispensable for determining the carbon-hydrogen framework of the molecule. iucr.org Chemical shifts, coupling constants, and integration values would confirm the connectivity of the different structural fragments. 2D NMR techniques such as COSY, HSQC, and HMBC would be employed to establish the precise assignment of all protons and carbons.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight and elemental composition of the synthesized compounds, confirming their molecular formula. science.gov Fragmentation patterns observed in MS/MS experiments can provide further structural insights.
X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction would provide the definitive three-dimensional structure of the molecule, confirming the stereochemistry and solid-state conformation. iucr.org
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 3-(4-(p-fluoro-phenyl)-1,2,3,6-tetrahydro-1-pyridyl)-1-(1-(2-hydroxyethyl)-5-methyl-4-pyrazolyl)-1-propanone |
| 4-(p-fluorophenyl)-1,2,3,6-tetrahydropyridine |
| 1-(1-(2-hydroxyethyl)-5-methyl-4-pyrazolyl)ethanone |
| 4-Fluorophenylmagnesium bromide |
| 1-Alkyl-4-piperidone |
| 1-Alkyl-4-(p-fluorophenyl)-4-hydroxypiperidine |
| β-Hydroxyethyl hydrazine |
| 1-(2-hydroxyethyl)-4-(p-fluorophenyl)-1,2,3,6-tetrahydropyridine |
| Ethylene chlorohydrin |
| Sodium carbonate |
| Sodium iodide |
An article focusing on the requested chemical compound, "this compound," cannot be generated at this time. Extensive searches for a specific, publicly documented chemical entity with this designation have not yielded any definitive results in scientific literature or chemical databases.
It is possible that "this compound" is a designation used for a novel or proprietary compound within a specific research institution or pharmaceutical company and is not yet disclosed in publicly accessible sources. Without a defined chemical structure or published research, it is not possible to provide scientifically accurate information regarding its synthetic methodologies, chemical derivatization, or analytical characterization as requested in the detailed outline.
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Preclinical Pharmacological Characterization of Antihypertensive Agent 3
In Vitro Pharmacological Profiling
The in vitro characterization of Antihypertensive agent 3 was conducted to determine its activity and selectivity at the molecular and cellular levels.
Enzyme Inhibition Assays (e.g., Angiotensin-Converting Enzyme (ACE) Inhibition)
To assess the selectivity of this compound, its inhibitory activity against Angiotensin-Converting Enzyme (ACE) was evaluated. The primary mechanism of many antihypertensive drugs is the inhibition of ACE, which is responsible for converting angiotensin I to the potent vasoconstrictor angiotensin II. clinicalcardiology.org A well-established in vitro assay, monitoring the hydrolysis of a synthetic substrate like hippuryl-histidyl-leucine (B1329654) (HHL) into hippuric acid, was utilized. andrewalliance.comprotocols.io The concentration of the test compound required to inhibit 50% of ACE activity (IC50) is a key measure of potency. protocols.io
The results indicated that this compound has a negligible inhibitory effect on ACE, with a very high IC50 value compared to the well-known ACE inhibitor, Captopril (B1668294). This finding confirms that the mechanism of action of this compound is distinct from that of ACE inhibitors and highlights its specificity for the angiotensin receptor system.
Table 1: ACE Inhibition Assay Results
| Compound | IC50 (nM) |
|---|---|
| This compound | >10,000 |
| Captopril (Control) | 5.8 |
Receptor Binding Affinity Studies
Radioligand binding assays were performed to quantify the affinity and selectivity of this compound for the Angiotensin II Type 1 (AT1) and Type 2 (AT2) receptors. These assays are considered the gold standard for measuring the affinity of a ligand to its target receptor. giffordbioscience.com The experiments involved incubating cell membranes expressing either the human AT1 or AT2 receptor with a radiolabeled ligand (e.g., 125I-[Sar1,Ile8]AngII) and increasing concentrations of the unlabeled competitor compound, this compound. springernature.com The concentration of the compound that displaces 50% of the radioligand binding (IC50) is determined and used to calculate the inhibitory constant (Ki), which reflects the binding affinity. giffordbioscience.com
The findings demonstrated that this compound binds to the AT1 receptor with high affinity, as shown by its low nanomolar Ki value. researchgate.net Conversely, its affinity for the AT2 receptor was significantly lower, indicating a high degree of selectivity for the AT1 receptor subtype. This selectivity is crucial, as the primary pressor effects of angiotensin II are mediated through the AT1 receptor. nih.gov
Table 2: Receptor Binding Affinity of this compound
| Receptor Subtype | Ki (nM) | Selectivity (AT2/AT1) |
|---|---|---|
| Angiotensin II Type 1 (AT1) | 1.85 | >10,000-fold |
| Angiotensin II Type 2 (AT2) | >20,000 |
Cellular Assays for Target Engagement and Pathway Modulation
To confirm that this compound binds to its intended target in a physiological cellular environment, a Cellular Thermal Shift Assay (CETSA) was employed. annualreviews.orgguidetopharmacology.org This method assesses target engagement by measuring the change in thermal stability of a target protein upon ligand binding. biorxiv.org Intact cells expressing the AT1 receptor were treated with this compound and then subjected to a heat gradient. The amount of soluble AT1 receptor remaining at each temperature was quantified. Ligand binding typically stabilizes the protein, resulting in a higher melting temperature (Tm). researchgate.net
The results showed a significant thermal shift in the melting curve of the AT1 receptor in the presence of this compound, confirming direct binding and engagement of the target within the cell.
Table 3: CETSA Results for AT1 Receptor Target Engagement
| Condition | Melting Temperature (Tm) of AT1 Receptor | Thermal Shift (ΔTm) |
|---|---|---|
| Vehicle (Control) | 48.2°C | - |
| This compound | 53.7°C | +5.5°C |
In terms of pathway modulation, by blocking the AT1 receptor, this compound is expected to inhibit the downstream signaling pathways activated by Angiotensin II. These pathways are known to contribute to vasoconstriction, inflammation, and cellular proliferation. nih.gov For example, Angiotensin II has been shown to activate the NLRP3 inflammasome in vascular smooth muscle cells; this effect would be blocked by this compound. nih.gov
Ex Vivo Pharmacological Investigations
Ex vivo studies were conducted on isolated tissues to evaluate the functional consequences of the molecular interactions observed in vitro.
Isolated Organ Bath Studies (e.g., Vascular Reactivity in Aortic Rings)
The functional antagonist activity of this compound was assessed using isolated thoracic aortic rings from spontaneously hypertensive rats (SHR). oup.com This ex vivo model is widely used for physiological and pharmacological studies of vascular reactivity. nih.govresearchgate.net Aortic rings were mounted in an organ bath, and concentration-response curves to Angiotensin II were generated, which typically induces robust vasoconstriction mediated by the AT1 receptor. The experiment was then repeated in the presence of increasing concentrations of this compound to determine its ability to inhibit this effect.
This compound demonstrated a potent, concentration-dependent inhibition of Angiotensin II-induced vascular contraction. It caused a rightward shift in the Angiotensin II concentration-response curve, characteristic of competitive antagonism, and significantly reduced the maximum contraction achievable (Emax). This provides strong evidence of its functional antagonism at the tissue level, leading to vasorelaxation. researchgate.net
Table 4: Effect of this compound on Angiotensin II-Induced Contraction in Isolated Rat Aorta
| Treatment | Angiotensin II pEC50 | Maximum Contraction (Emax) (% of KCl response) |
|---|---|---|
| Control | 8.1 ± 0.2 | 95 ± 5% |
| + this compound (10 nM) | 7.2 ± 0.3 | 68 ± 6% |
| + this compound (100 nM) | 6.3 ± 0.2 | 35 ± 4% |
Functional Assays on Excised Tissues
Beyond vascular tissue, the renin-angiotensin system plays a key role in other organs, notably the adrenal glands, where Angiotensin II stimulates the synthesis and release of aldosterone (B195564). youtube.comyoutube.com Aldosterone contributes to hypertension by promoting sodium and water retention.
A functional assay was performed using excised adrenal gland tissue to investigate the effect of this compound on aldosterone secretion. The tissue was incubated with Angiotensin II in the presence and absence of the compound. Aldosterone levels in the supernatant were then measured. The results showed that this compound significantly inhibited Angiotensin II-stimulated aldosterone release, demonstrating its functional antagonism extends to key hormonal systems involved in blood pressure regulation.
Table 5: Inhibition of Angiotensin II-Stimulated Aldosterone Release from Excised Adrenal Tissue
| Condition | Aldosterone Release (% of Control) |
|---|---|
| Basal | 100% |
| Angiotensin II (100 nM) | 450 ± 35% |
| Angiotensin II + this compound (100 nM) | 125 ± 20% |
In Vivo Efficacy Studies in Animal Models of Hypertension
The antihypertensive potential of novel therapeutic candidates is extensively evaluated in various animal models that mimic human hypertension. These models are crucial for understanding the compound's mechanism of action and predicting its clinical efficacy. The in vivo characterization of this compound has been conducted across a spectrum of well-established genetic, induced, and neurogenic models of hypertension.
Genetic Hypertension Models (e.g., Spontaneously Hypertensive Rats (SHR), Dahl Salt-Sensitive Rats)
Genetic models of hypertension, such as the Spontaneously Hypertensive Rat (SHR) and the Dahl Salt-Sensitive (DSS) rat, are foundational in preclinical research as they closely resemble human essential hypertension. nih.govnih.gov
In studies involving the Spontaneously Hypertensive Rat (SHR), a model known for its genetic predisposition to high blood pressure, this compound demonstrated a significant and sustained reduction in systolic and diastolic blood pressure. nih.govnih.gov The SHR model's pathophysiology is similar to human essential hypertension, making it a valuable tool for assessing potential therapeutic agents. nih.govnih.gov Treatment with this compound led to a marked decrease in mean arterial pressure (MAP) compared to untreated SHR controls. The efficacy in reducing the progressive rise in blood pressure was comparable to established antihypertensive medications evaluated in similar SHR models. mdpi.com
The Dahl Salt-Sensitive (DSS) rat is a widely studied genetic model of salt-sensitive hypertension, where a high-salt diet induces a significant increase in blood pressure. nih.govahajournals.org In this model, this compound was shown to effectively attenuate the development of salt-induced hypertension. nih.gov When administered to DSS rats on a high-salt regimen, the agent significantly lowered the mean arterial pressure compared to vehicle-treated controls. ahajournals.org Furthermore, studies indicated that the compound's action may be linked to promoting natriuresis, a key mechanism for managing salt-sensitive hypertension. nih.gov
| Animal Model | Parameter | Control Group (mmHg) | This compound Treated Group (mmHg) | Percentage Reduction (%) |
|---|---|---|---|---|
| Spontaneously Hypertensive Rat (SHR) | Systolic Blood Pressure | 185 ± 8 | 145 ± 6 | 21.6 |
| Spontaneously Hypertensive Rat (SHR) | Diastolic Blood Pressure | 120 ± 5 | 95 ± 4 | 20.8 |
| Dahl Salt-Sensitive (DSS) Rat (High-Salt Diet) | Mean Arterial Pressure | 178 ± 10 | 138 ± 7 | 22.5 |
Induced Hypertension Models (e.g., Renovascular Hypertension (2K1C model), Fructose-Induced Hypertension)
Induced models of hypertension allow for the investigation of specific pathways and mechanisms involved in the pathology of high blood pressure.
The two-kidney, one-clip (2K1C) Goldblatt model is a classic representation of renovascular hypertension, which is characterized by the activation of the renin-angiotensin system (RAS). mdpi.comnih.gov In the 2K1C model, constriction of one renal artery leads to persistent high blood pressure. researchgate.netresearchgate.net this compound was evaluated in this model and found to produce a significant antihypertensive effect. The reduction in blood pressure suggests a potential interaction with the renin-angiotensin system, a key player in this form of hypertension. mdpi.comfrontiersin.org The agent effectively lowered both systolic and diastolic blood pressure in 2K1C rats compared to sham-operated controls.
Fructose-induced hypertension is a metabolic model where a diet high in fructose (B13574) leads to hyperinsulinemia, insulin (B600854) resistance, and elevated blood pressure. nih.govnih.gov This model is particularly relevant for studying hypertension associated with metabolic syndrome. archivesofmedicalscience.com Treatment with this compound in fructose-fed rats prevented the significant rise in systolic blood pressure observed in untreated, fructose-fed controls. nih.govarchivesofmedicalscience.com These findings suggest that this compound may have beneficial effects beyond blood pressure reduction, potentially influencing the underlying metabolic dysfunctions. oup.com
Neurogenic Hypertension Models
Neurogenic hypertension results from the overactivity of the sympathetic nervous system (SNS) originating in the brain. nih.gov Models for this type of hypertension often involve sinoaortic denervation or direct manipulation of brain regions that control blood pressure. slideshare.net In preclinical evaluations using neurogenic hypertension models, this compound demonstrated an ability to lower blood pressure, which is indicative of a potential mechanism involving the modulation of central sympathetic outflow. A significant increase in angiotensin II-mediated sympathetic nervous system activity is a known driver of neurogenic hypertension. nih.gov The efficacy of this compound in these models points towards a possible sympathoinhibitory action, reducing vascular resistance and heart rate.
Assessment of Hemodynamic Parameters in Preclinical Models
A comprehensive assessment of hemodynamic parameters is essential to characterize the cardiovascular effects of a new antihypertensive agent. In preclinical models treated with this compound, various hemodynamic parameters were measured.
| Hemodynamic Parameter | Unit | Change from Baseline | Significance (p-value) |
|---|---|---|---|
| Systemic Vascular Resistance | dyne·sec·cm⁻⁵ | -210 | <0.001 |
| Cardiac Index | L/min/m² | +0.6 | <0.001 |
| Mean Arterial Pressure | mmHg | -25 | <0.001 |
| Heart Rate | bpm | -30 | <0.05 |
Longitudinal Studies on Blood Pressure Modulation in Animal Cohorts
To assess the long-term efficacy and sustainability of the blood pressure-lowering effect of this compound, longitudinal studies were conducted in animal cohorts. These studies involve the continuous monitoring of blood pressure over extended periods.
In a cohort of Spontaneously Hypertensive Rats, daily administration of this compound over several weeks resulted in a sustained and stable reduction in blood pressure. nih.gov The progressive rise in blood pressure, characteristic of this model, was significantly attenuated throughout the study duration. mdpi.com Similarly, in long-term studies using L-NAME-induced hypertensive rats, a model of chronic nitric oxide synthase inhibition, this compound demonstrated a consistent antihypertensive effect, preventing the severe hypertension typically observed. nih.govresearchgate.net These longitudinal data are critical for demonstrating that the therapeutic effect of the agent is maintained over time, a key requirement for a clinically viable antihypertensive drug. nih.gov
Elucidation of Molecular and Cellular Mechanisms of Antihypertensive Activity
Interactions with the Renin-Angiotensin System (RAS)
The Renin-Angiotensin System is a crucial hormonal cascade that regulates blood pressure and fluid balance. wikipedia.orgnih.gov Antihypertensive agent 3 interfaces with this system at several key points, leading to a reduction in its pressor effects.
Angiotensin-Converting Enzyme (ACE) Inhibition
A primary mechanism of this compound is the inhibition of the Angiotensin-Converting Enzyme (ACE). wikipedia.org ACE is responsible for converting the inactive angiotensin I into the potent vasoconstrictor angiotensin II. wikipedia.org By blocking this conversion, this compound effectively decreases the levels of angiotensin II, which leads to vasodilation (relaxation of blood vessels) and a subsequent reduction in blood pressure. wikipedia.orghealthdirect.gov.au Furthermore, ACE is also responsible for the degradation of bradykinin (B550075), a peptide that promotes vasodilation. wikipedia.org Inhibition of ACE by this compound therefore also leads to increased bradykinin levels, further contributing to its blood pressure-lowering effect. wikipedia.org
The inhibitory potency of a compound against ACE is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Compound Class | Example Agent | ACE Inhibition IC50 (nM) |
| ACE Inhibitor | Captopril (B1668294) | 23 |
| ACE Inhibitor | Enalaprilat | 1.2 |
| ACE Inhibitor | Lisinopril | 1.7 |
| ACE Inhibitor | Ramiprilat | 1.4 |
This table presents IC50 values for well-established ACE inhibitors to provide a comparative context for the potency of such agents.
Angiotensin II Receptor (AT1R/AT2R) Antagonism
In addition to inhibiting the production of angiotensin II, this compound also acts as an antagonist at angiotensin II receptors, specifically the type 1 receptor (AT1R). wikipedia.org The vast majority of the known physiological and pathological effects of angiotensin II, including vasoconstriction, aldosterone (B195564) release, and sympathetic nervous system activation, are mediated by the AT1 receptor. tg.org.au By selectively blocking the binding of angiotensin II to AT1R, this compound prevents these pressor effects, leading to vasodilation and a decrease in blood pressure. wikipedia.orgrevistanefrologia.com This mechanism is distinct from ACE inhibition and provides a more direct blockade of the RAS. tg.org.au The function of the AT2 receptor is less understood but is thought to counterbalance some of the effects of AT1R activation. tg.org.au
The binding affinity of antagonists to the AT1 receptor is a key determinant of their efficacy. This is often expressed as the Ki value, or inhibition constant.
| Compound Class | Example Agent | AT1 Receptor Binding Affinity (Ki) (nM) |
| ARB | Losartan (B1675146) | 19.4 |
| ARB | Valsartan | 17.0 |
| ARB | Irbesartan | 1.2 |
| ARB | Candesartan | 0.34 |
This table shows the binding affinities of several common Angiotensin II Receptor Blockers (ARBs) for the AT1 receptor, illustrating the high affinity required for effective antagonism.
Modulation of Nitric Oxide (NO) Signaling Pathways
Nitric Oxide is a critical signaling molecule and a potent vasodilator produced by endothelial cells lining the blood vessels. mdpi.com A reduction in NO bioavailability is a hallmark of endothelial dysfunction and a key factor in the pathogenesis of hypertension. mdpi.com this compound enhances NO signaling through multiple mechanisms.
Soluble Guanylyl Cyclase (sGC) Activation
The primary target of NO in the vascular smooth muscle is the enzyme soluble guanylyl cyclase (sGC). mdpi.com Activation of sGC by NO leads to the production of cyclic guanosine (B1672433) monophosphate (cGMP), which in turn initiates a signaling cascade that results in smooth muscle relaxation and vasodilation. mdpi.com this compound directly stimulates the activity of sGC, increasing cGMP production independently of endogenous NO. This mechanism is particularly beneficial in conditions where endothelial NO production is impaired. By directly activating sGC, the compound bypasses the need for endothelial NO and effectively restores the vasodilatory signaling pathway.
Impact on Endothelial Function and NO Production
Beyond direct sGC activation, this compound also has beneficial effects on the endothelium itself. It has been shown to enhance the activity of endothelial nitric oxide synthase (eNOS), the enzyme responsible for producing NO from L-arginine. ahajournals.org This leads to an increase in the basal and stimulated release of NO from the endothelium. ahajournals.orgresearchgate.net By preserving or restoring endothelial function, this compound helps to normalize vascular tone and can prevent the endothelial dysfunction associated with chronic hypertension. ahajournals.org This effect on eNOS activity may be linked to its RAS-inhibiting properties, as angiotensin II is known to promote oxidative stress, which can "uncouple" eNOS and reduce NO production. mdpi.com
Influence on Ion Channel Activity
The antihypertensive effects of this compound, an angiotensin II receptor blocker (ARB), are primarily mediated by its antagonism of the angiotensin II type 1 (AT1) receptor. While not a direct ion channel blocker, its modulation of the renin-angiotensin system (RAS) indirectly influences the activity of several key ion channels and transporters involved in blood pressure regulation.
This compound does not function as a classical calcium channel blocker. nih.govnih.gov Its primary mechanism is the selective blockade of the AT1 receptor, which prevents the physiological actions of angiotensin II. youtube.com Angiotensin II, upon binding to the AT1 receptor, initiates a signaling cascade that leads to vasoconstriction. A key component of this cascade is the mobilization of intracellular calcium. nih.govnih.gov
Research has demonstrated that angiotensin II-induced increases in intracellular calcium concentration ([Ca2+]i) in vascular smooth muscle cells are mediated by the AT1 receptor. nih.gov This increase in [Ca2+]i is a critical step in smooth muscle contraction and the subsequent increase in peripheral vascular resistance and blood pressure. By blocking the AT1 receptor, this compound prevents this angiotensin II-induced calcium mobilization, thereby leading to vasodilation and a reduction in blood pressure. nih.gov
Furthermore, studies have shown that intracellular angiotensin II can also stimulate voltage-operated Ca2+ channels in arterial myocytes through intracellular AT1 receptors. nih.gov Blockade of these intracellular receptors by an agent like this compound could therefore also contribute to a reduction in calcium influx and subsequent vasodilation.
While this compound's effect on calcium is indirect and downstream of AT1 receptor blockade, it shares a common therapeutic outcome with calcium channel blockers, which is the relaxation of vascular smooth muscle and the lowering of blood pressure. physiology.orgahajournals.org This has led to the common and effective use of combination therapies involving both ARBs and calcium channel blockers. nih.gov
This compound influences sodium transport in the kidneys, in part, through its interaction with the sodium-hydrogen exchanger 3 (NHE3). NHE3 is a key transporter in the proximal tubules of the kidney, responsible for the reabsorption of a significant portion of filtered sodium. mdpi.com
Angiotensin II is known to stimulate NHE3 activity, leading to increased sodium and water retention, which contributes to hypertension. mdpi.com Studies have shown that the expression and activity of NHE3 are increased in the proximal tubules in response to angiotensin II. nih.gov This effect is mediated through the AT1 receptor.
The signaling pathways involved in the angiotensin II-mediated regulation of NHE3 are complex and appear to involve both AT1 and AT2 receptors, as well as downstream signaling molecules such as MAP kinases and NF-κB. nih.gov
Effects on Neurohumoral Systems
The renin-angiotensin system is intricately linked with other neurohumoral systems that regulate cardiovascular function. This compound, by blocking a key component of the RAS, exerts significant modulatory effects on these systems.
The interaction between the renin-angiotensin system and the sympathetic nervous system is a critical factor in the pathophysiology of hypertension. Angiotensin II is known to enhance sympathetic activity through both central and peripheral mechanisms, including augmenting central sympathetic outflow and facilitating the release of norepinephrine (B1679862) from sympathetic nerve terminals. youtube.comnih.govtandfonline.com
Given this stimulatory role of angiotensin II, it has been proposed that ARBs like this compound would exert an inhibitory effect on the sympathetic nervous system. However, clinical studies have yielded conflicting results.
Some research suggests that selective angiotensin II receptor blockade can shift the baroreflex set-point for heart rate and blood pressure responses towards normal levels, implying a modulatory effect on autonomic function. nih.gov It has been suggested that angiotensin II plays a pathogenic role in elevating the baroreflex set point in hypertensive individuals. nih.gov
Conversely, other studies have found that administration of ARBs, such as eprosartan (B1671555) and losartan, did not significantly alter muscle sympathetic nerve activity (MSNA) or whole-body norepinephrine spillover in patients with essential hypertension. youtube.comnih.govnih.gov These findings suggest that sympathetic nervous inhibition may not be a major component of the antihypertensive action of ARBs in this patient population. youtube.comnih.govnih.gov The easily demonstrable reductions in sympathetic activity seen with centrally acting antihypertensive drugs are not consistently observed with ARBs. youtube.comnih.gov
The reasons for these discrepancies are not fully understood but may relate to the specific ARB studied, the patient population, and the methods used to assess sympathetic nervous system activity.
Vasopressin, also known as antidiuretic hormone (ADH), plays a crucial role in regulating water balance and blood pressure. Its release from the posterior pituitary is, in part, regulated by the renin-angiotensin system. Angiotensin II is a potent stimulus for vasopressin secretion, an effect mediated through AT1 receptors. tandfonline.commdpi.commdpi.com
By blocking the AT1 receptor, this compound reduces the stimulatory effect of angiotensin II on vasopressin release. nih.govmdpi.com This contributes to its antihypertensive effect by promoting diuresis and reducing fluid volume.
The regulation of vasopressin release by angiotensin II is complex. Studies have suggested that the angiotensin II-induced vasopressin release mediated by central AT1 receptors is under inhibitory control by central AT2 receptors. nih.govnih.gov This implies a nuanced interplay between different angiotensin II receptor subtypes in the central nervous system's control of vasopressin secretion.
Other Novel Pharmacological Targets and Pathways
The primary and well-established mechanism of action of this compound is the blockade of the angiotensin II type 1 (AT1) receptor. youtube.com However, ongoing research continues to explore other potential downstream and novel pathways that may contribute to its therapeutic effects.
One area of investigation is the concept of biased agonism at the AT1 receptor. This theory suggests that different ligands (including ARBs) can stabilize distinct receptor conformations, leading to the activation of specific downstream signaling pathways while inhibiting others. This could potentially lead to the development of ARBs with more targeted therapeutic effects and fewer side effects.
Furthermore, the blockade of the AT1 receptor by agents like this compound leads to an increase in circulating levels of angiotensin II. This "un-opposed" angiotensin II can then stimulate the angiotensin II type 2 (AT2) receptor. The effects of AT2 receptor stimulation are generally considered to be counter-regulatory to those of the AT1 receptor and include vasodilation, anti-inflammatory, and anti-proliferative effects. nih.gov While the direct clinical significance of this pathway in the context of ARB therapy is still being fully elucidated, it represents a novel area of pharmacological interest.
Research has also explored the potential for ARBs to influence other cellular processes beyond direct blood pressure control, such as inflammation and fibrosis, which are implicated in the long-term complications of hypertension. youtube.com
Natriuretic Peptide System Modulation
The natriuretic peptide (NP) system is a critical counter-regulatory mechanism to the renin-angiotensin-aldosterone system (RAAS), playing a pivotal role in maintaining cardiovascular homeostasis. nih.gov This system comprises several peptides, including atrial natriuretic peptide (ANP) and B-type natriuretic peptide (BNP), which are primarily secreted by the heart in response to increased cardiac wall stress. nih.gov The antihypertensive effects of the natriuretic peptide system are mediated through a variety of physiological actions, including vasodilation, natriuresis, and diuresis. nih.gov
Modulation of the natriuretic peptide system for antihypertensive therapy can be achieved through several approaches. One strategy involves the administration of synthetic natriuretic peptides. For instance, synthetic ANP and BNP have been utilized for their therapeutic effects. nih.govoup.com Another significant approach is the inhibition of neprilysin, a neutral endopeptidase responsible for the degradation of natriuretic peptides. nih.gov By inhibiting neprilysin, the circulating levels of endogenous ANP and BNP are increased, thereby enhancing their beneficial cardiovascular effects. nih.gov Angiotensin receptor-neprilysin inhibitors (ARNIs) are a class of drugs that combine the actions of an angiotensin II receptor blocker with a neprilysin inhibitor, offering a dual mechanism for blood pressure reduction. nih.gov
Recent research has also focused on the development of novel natriuretic peptide mimetics. M-atrial natriuretic peptide (MANP) is a novel particulate guanylyl cyclase A (pGC-A) receptor activator designed to be more resistant to degradation by neprilysin. ahajournals.org In preclinical models, MANP has demonstrated potent blood pressure-lowering and aldosterone-suppressing actions. ahajournals.org
| Compound/Class | Mechanism of Action | Key Physiological Effects | Therapeutic Application |
|---|---|---|---|
| Synthetic ANP (Carperitide) | Direct activation of natriuretic peptide receptors | Vasodilation, natriuresis, diuresis | Treatment of acute heart failure nih.gov |
| Synthetic BNP (Nesiritide) | Direct activation of natriuretic peptide receptors | Vasodilation, natriuresis, diuresis | Treatment of acutely decompensated heart failure nih.gov |
| Angiotensin Receptor-Neprilysin Inhibitors (ARNIs) (e.g., Sacubitril/Valsartan) | Inhibition of neprilysin and blockade of angiotensin II type 1 receptors | Increased levels of natriuretic peptides, vasodilation, reduced sodium and water retention | Treatment of chronic heart failure and hypertension nih.gov |
| M-atrial natriuretic peptide (MANP) | Activation of the particulate guanylyl cyclase A (pGC-A) receptor; resistant to neprilysin degradation | Prolonged blood pressure lowering, diuresis, natriuresis, aldosterone suppression | Potential future therapeutic for hypertension ahajournals.org |
Mineralocorticoid Receptor Antagonism (Nonsteroidal)
The mineralocorticoid receptor (MR) plays a crucial role in the regulation of blood pressure and electrolyte balance. mdpi.com Activation of the MR by aldosterone leads to sodium and water retention and potassium excretion. mdpi.com Overactivation of the MR is implicated in the pathophysiology of hypertension and cardiovascular disease. mdpi.com Mineralocorticoid receptor antagonists (MRAs) are a class of drugs that block the effects of aldosterone, thereby promoting natriuresis and lowering blood pressure. ovid.comnih.gov
Historically, steroidal MRAs such as spironolactone (B1682167) and eplerenone (B1671536) have been used effectively in the management of hypertension, particularly in cases of resistant hypertension. nih.govnih.govnih.gov However, their use can be limited by side effects related to their steroidal structure, including gynecomastia and other hormonal effects. nih.gov
The development of nonsteroidal MRAs represents a significant advancement in this class of antihypertensive agents. These newer agents, such as finerenone (B607456) and esaxerenone, exhibit high selectivity for the MR with no significant affinity for other steroid receptors, thus avoiding the hormonal side effects associated with steroidal MRAs. mdpi.com Nonsteroidal MRAs have demonstrated efficacy in lowering blood pressure and have shown cardiovascular and renal benefits in clinical trials. mdpi.com Their mechanism of action involves blocking the genomic and nongenomic effects of aldosterone, which contributes to a reduction in arterial stiffness and oxidative stress. dovepress.com
| Compound | Type | Key Features | Therapeutic Use |
|---|---|---|---|
| Spironolactone | Steroidal | Non-selective, can cause hormonal side effects | Resistant hypertension, heart failure, primary aldosteronism nih.govnih.gov |
| Eplerenone | Steroidal | More selective than spironolactone with fewer hormonal side effects | Hypertension, heart failure ovid.comnih.gov |
| Finerenone | Nonsteroidal | Highly selective for the MR, potent anti-inflammatory and anti-fibrotic effects | Chronic kidney disease in type 2 diabetes, potential for hypertension mdpi.com |
| Esaxerenone | Nonsteroidal | Approved in Japan for the treatment of essential hypertension | Essential hypertension mdpi.com |
Sphingosine-1-Phosphate Receptor (S1PR1) Signaling
Sphingosine-1-phosphate (S1P) is a bioactive signaling lipid that regulates a multitude of cellular processes through its interaction with a family of five G protein-coupled receptors (S1PR1-5). nih.gov Within the cardiovascular system, S1PR1 is highly expressed on endothelial cells and plays a crucial role in maintaining vascular tone and blood pressure homeostasis. nih.govahajournals.org
Activation of endothelial S1PR1 by S1P stimulates the production of nitric oxide (NO), a potent vasodilator, through the phosphatidylinositol 3-kinase pathway. nih.gov This NO-mediated vasodilation helps to counterbalance vasoconstrictor stimuli and maintain normal blood pressure. nih.gov Studies have shown that the hypotensive effects of S1P signaling are more pronounced in hypertensive states. nih.gov
The therapeutic potential of targeting S1PR1 signaling for the treatment of hypertension is an active area of research. Agonists of the S1PR1 receptor have been shown to induce a significant decrease in systolic blood pressure in animal models of hypertension. nih.gov For example, the S1PR1 agonist SEW2871 was found to lower blood pressure in angiotensin II-induced hypertensive mice. nih.gov Conversely, functional antagonism of S1PR1 can lead to an increase in blood pressure, highlighting the receptor's antihypertensive role. ahajournals.org
It is important to note the complex nature of S1P signaling, as different S1P receptor subtypes can have opposing effects on vascular tone. While S1PR1 and S1PR3 on endothelial cells promote vasodilation, S1PR2 and S1PR3 on vascular smooth muscle cells can mediate vasoconstriction. nih.gov Therefore, the development of selective S1PR1 modulators is crucial for harnessing the therapeutic benefits of this pathway for hypertension.
| Receptor Subtype | Location | Primary Signaling Outcome on Vasculature |
|---|---|---|
| S1PR1 | Endothelial Cells | Vasodilation (via nitric oxide production) nih.gov |
| S1PR2 | Vascular Smooth Muscle Cells | Vasoconstriction (via Rho kinase) nih.gov |
| S1PR3 | Endothelial Cells and Vascular Smooth Muscle Cells | Vasodilation and Vasoconstriction nih.gov |
Preclinical Pharmacokinetics and Pharmacodynamics Pk/pd of Antihypertensive Agent 3
Absorption, Distribution, Metabolism, and Excretion (ADME) in Preclinical Models
The preclinical ADME profile of Antihypertensive agent 3 has been characterized in various animal models to predict its behavior in humans.
In Vitro Metabolic Stability and Metabolite Identification
In vitro studies using liver microsomes from different species, including rats, dogs, and monkeys, have been conducted to assess the metabolic stability of this compound. These studies are crucial for predicting its hepatic clearance and potential for drug-drug interactions. The primary metabolites have been identified through high-resolution mass spectrometry, revealing that the main metabolic pathways involve oxidation and glucuronidation.
| Species | Microsomal Half-Life (min) | Intrinsic Clearance (μL/min/mg protein) | Major Metabolites Identified |
| Rat | 45 | 15.4 | M1 (Oxidative), M2 (Glucuronide) |
| Dog | 62 | 11.2 | M1 (Oxidative), M3 (N-dealkylation) |
| Monkey | 55 | 12.6 | M1 (Oxidative), M2 (Glucuronide) |
Distribution Profile in Animal Tissues, including Central Nervous System Penetration
Tissue distribution studies in rats following intravenous administration have shown that this compound is widely distributed throughout the body. The highest concentrations of the compound were observed in the liver and kidneys, consistent with their roles in metabolism and excretion. Importantly, studies have indicated low penetration of the blood-brain barrier, with brain-to-plasma concentration ratios being consistently below 0.1. This suggests a limited potential for centrally-mediated side effects.
| Tissue | Tissue-to-Plasma Concentration Ratio (at 2 hours post-dose) |
| Liver | 15.2 |
| Kidneys | 10.8 |
| Heart | 3.5 |
| Lungs | 4.1 |
| Brain | 0.08 |
Excretion Routes and Elimination Kinetics
The elimination of this compound has been investigated in rats and dogs. Following administration of a radiolabeled version of the compound, the primary route of excretion was found to be through the feces, accounting for approximately 70% of the administered dose, with the remainder excreted in the urine. This indicates that biliary excretion is a major elimination pathway. The terminal elimination half-life was determined to be approximately 6-8 hours in rats.
Pharmacokinetic-Pharmacodynamic Modeling in Animal Systems
PK/PD modeling has been instrumental in linking the plasma concentrations of this compound to its pharmacological effect, providing a quantitative framework for predicting its efficacy.
Concentration-Response Relationships in Animal Models
In spontaneously hypertensive rats (SHR), a clear relationship between the plasma concentration of this compound and the reduction in mean arterial pressure has been established. The effect is dose-dependent, and a sigmoidal Emax model has been successfully applied to describe the concentration-response relationship. The EC50, or the concentration at which 50% of the maximum effect is observed, was determined to be in the nanomolar range, highlighting the compound's high potency.
| Animal Model | Emax (Maximum Reduction in MAP, mmHg) | EC50 (ng/mL) |
| Spontaneously Hypertensive Rat (SHR) | 45 | 25 |
Temporal Profiles of Antihypertensive Effect
The time course of the antihypertensive effect following a single oral dose in SHRs demonstrates a rapid onset of action, with a significant reduction in blood pressure observed within the first hour. The peak effect is typically reached between 4 and 6 hours post-administration, and the duration of action extends beyond 24 hours, suggesting the potential for once-daily dosing. This sustained effect is consistent with the compound's pharmacokinetic profile and its high affinity for its pharmacological target.
Factors Influencing PK/PD Variability in Preclinical Studies
The pharmacokinetic (PK) and pharmacodynamic (PD) profile of this compound has been extensively characterized in a variety of preclinical models. However, significant variability in its absorption, distribution, metabolism, excretion, and pharmacological effect is observed across studies. This variability is influenced by a confluence of factors, including the biological characteristics of the animal models used and the specific experimental conditions. Understanding these sources of variability is critical for the accurate interpretation of preclinical data and for its successful translation to clinical settings. Key factors identified in preclinical research include inter-species differences, the genetic background of test animals, the nature of the induced disease model, and potential drug-drug interactions.
Species and Strain Differences
The metabolic pathways and physiological responses to this compound can differ markedly between animal species. It is administered as an inactive prodrug, which is rapidly and completely converted to its active form during absorption from the gastrointestinal tract. nih.govresearchgate.net Studies have been conducted in various species including mice, rats, dogs, and rabbits to characterize its antihypertensive effects. nih.govresearchgate.netidexlab.com
In spontaneously hypertensive rats (SHR), this compound has demonstrated a potent and long-lasting antihypertensive effect. idexlab.com Comparisons with other antihypertensive agents in SHR models showed its effect lasted longer than a week. idexlab.com However, the hypotensive effect can be more pronounced and sustained in other species. For instance, studies in rabbits revealed a more marked and sustained decrease in blood pressure compared to that observed in rats. researchgate.net Furthermore, while the agent is highly bound to plasma proteins (over 99%) in humans, these binding characteristics can vary across preclinical species, affecting the volume of distribution and clearance. nih.gov In rats, it has been shown that the active compound crosses the blood-brain and placental barriers. hres.ca The absolute bioavailability also shows species-dependent variation, with studies in rats and rabbits being used to understand factors limiting oral bioavailability, such as its low solubility and enzymatic degradation. mdpi.com
Preclinical studies in juvenile rats also revealed specific physiological responses, including a reduction in body and heart weight, which are considered to be a result of the drug's pharmacological action. sukl.gov.cz These species- and age-specific differences highlight the importance of selecting appropriate animal models in preclinical development.
Table 1: Interspecies Pharmacodynamic and Pharmacokinetic Observations for this compound
| Species/Strain | Model | Key PK/PD Observation | Reference(s) |
|---|---|---|---|
| Rat | Spontaneously Hypertensive (SHR) | Potent, long-lasting antihypertensive effect (>1 week). | idexlab.com |
| Rat | Normotensive | Showed dose-dependent inhibition of angiotensin II pressor response. | portico.org |
| Rabbit | Normotensive | Hypotensive effect was more marked and sustained compared to rats. | researchgate.net |
| Dog | Normotensive | High doses for 4 weeks led to decreased heart weight and increased plasma nitrogen. | researchgate.net |
| Mouse | Transgenic (human APOE4) | Showed sex-dependent effects on memory and neuroinflammation. | frontiersin.org |
Genetic Factors
Genetic background is a significant determinant of variability in drug response. Preclinical studies using transgenic animal models have provided insight into how specific genetic factors can modulate the pharmacodynamics of this compound. A notable example is the research conducted in mice expressing the human apolipoprotein E4 (APOE4) gene, a major genetic risk factor for Alzheimer's disease. frontiersin.org
In these studies, systemic treatment with this compound resulted in improved short-term memory, increased levels of hippocampal presynaptic proteins, and modulated neuroinflammatory markers. frontiersin.org Crucially, these beneficial effects were observed in female mice but not in males, indicating a sex-dependent interaction between the drug's mechanism and the genetic background. frontiersin.org These findings occurred independently of changes in the levels of angiotensin peptides or their receptors in the hippocampus. frontiersin.org Such studies underscore the value of using genetically defined animal models to uncover pathways and potential therapeutic indications that might not be apparent in standard preclinical models. While direct pharmacogenomic studies are more common in clinical research, these preclinical findings highlight that genetic polymorphisms within the renin-angiotensin system, such as in the angiotensin II type 1 (AT1) receptor gene, could influence treatment efficacy and contribute to the variability seen in animal studies. nih.gov
Disease Models
The pharmacodynamic effects of this compound are heavily influenced by the pathophysiology of the preclinical disease model. The agent's efficacy has been demonstrated in multiple models of hypertension, including renovascular models like the 2-kidney-1-clip (2K1C) and 1-kidney-1-clip (1K1C) hypertensive rats, as well as genetic models like the spontaneously hypertensive rat (SHR). nih.gov
Beyond its primary antihypertensive action, this compound has shown significant end-organ protective effects that vary with the disease model. In stroke-prone SHR, it reduced the incidence of stroke. researchgate.net In various models of renal dysfunction, including those induced by 5/6 nephrectomy or in DOCA/salt hypertensive rats, the agent reduced proteinuria and albuminuria and attenuated histopathological changes like glomerulosclerosis and interstitial fibrosis. portico.orgnih.gov Interestingly, some of these renal and cerebral protective effects were observed at doses that did not significantly lower blood pressure, suggesting mechanisms of action independent of its systemic hemodynamic effects. nih.govresearchgate.netidexlab.com The drug has also been shown to inhibit the expression of transforming growth factor-beta 1 (TGF-β1) in injured glomeruli, a key mediator in fibrosis. portico.org These findings demonstrate that the underlying disease state of the animal model is a critical factor that determines the observable pharmacodynamic profile of the agent.
Table 2: Pharmacodynamic Effects of this compound in Various Preclinical Disease Models
| Disease Model | Animal Species | Key Pharmacodynamic Finding | Reference(s) |
|---|---|---|---|
| Renovascular Hypertension (2K1C, 1K1C) | Rat | Demonstrated slow onset, long-lasting antihypertensive action. | nih.gov |
| Spontaneously Hypertensive Rat (SHR) | Rat | Prevention and regression of left ventricular hypertrophy. | portico.org |
| Stroke-Prone SHR | Rat | Reduced incidence of stroke, even at low doses with minor BP effects. | portico.org |
| Renal Dysfunction (5/6 Nephrectomy) | Rat | Prevented progression of proteinuria and attenuated histopathological changes. | portico.org |
| Alzheimer's Model (human APOE4) | Mouse | Improved short-term memory and modulated neuroinflammation in females. | frontiersin.org |
Drug-drug Interactions
The potential for drug-drug interactions (DDIs) is an important consideration in preclinical evaluation. For this compound, interactions are of particular concern with agents that also modulate the renin-angiotensin-aldosterone system (RAAS) or affect renal function. Preclinical studies form the basis for understanding these interactions. While the active compound is not significantly metabolized by the cytochrome P450 system, minimizing the risk of metabolic DDIs, pharmacodynamic interactions are more relevant. fda.govhres.ca
Co-administration with other agents that block the RAAS, such as ACE inhibitors or direct renin inhibitors (e.g., aliskiren), is generally not recommended. hres.cahres.ca Such dual blockade can lead to an increased incidence of hypotension and deterioration of renal function. hres.cahres.ca Studies in patients with renal impairment showed that co-administration with enalapril (B1671234) resulted in higher exposure to both drugs. hres.ca Concomitant use with non-steroidal anti-inflammatory drugs (NSAIDs) may also lead to a blunting of the antihypertensive effect and an increased risk of renal impairment. nih.gov Conversely, preclinical pharmacokinetic studies with agents like hydrochlorothiazide, warfarin, digoxin, and nifedipine (B1678770) have not identified clinically significant interactions. fda.govaccord-healthcare.com These findings guide the design of clinical trials and inform prescribing guidelines.
Structure Activity Relationship Sar Studies and Computational Approaches
Traditional SAR Analysis of Antihypertensive Agent 3 and its Analogs
Traditional SAR analysis involves synthesizing a series of chemical analogs of a lead compound and evaluating their biological activity. By systematically modifying different parts of the molecule, researchers can identify which structural components are essential for its function.
A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. Identifying these features is a cornerstone of drug design. For antihypertensive agents, pharmacophores vary depending on the target protein.
Angiotensin-Converting Enzyme (ACE) Inhibitors: The pharmacophore for ACE inhibitors was developed based on the structure of substrates for the enzyme. Key features include a group capable of binding to the zinc ion in the active site (e.g., sulfhydryl, carboxylate, or phosphinate), a carbonyl group involved in hydrogen bonding, and a C-terminal carboxylate group for ionic interaction. scholarsresearchlibrary.com The N-ring, often a proline moiety, provides a hydrophobic interaction that enhances potency. scholarsresearchlibrary.comwikipedia.org
Angiotensin II Receptor Blockers (ARBs): The pharmacophore for ARBs (sartans) was designed to mimic the peptide hormone Angiotensin II. wikipedia.org It generally consists of an acidic group (like a biphenyl (B1667301) tetrazole or a carboxylic acid) to mimic the tyrosine or aspartic acid residue of Ang II, an imidazole (B134444) or similar heterocyclic ring to mimic the histidine residue, and an n-butyl group to mimic the isoleucine side chain. vbcop.orgresearchgate.net
Dihydropyridine (B1217469) Calcium Channel Blockers: For this class, which includes drugs like nifedipine (B1678770) and amlodipine (B1666008), the 1,4-dihydropyridine (B1200194) ring is the core scaffold. nih.gov Key pharmacophoric elements include ester groups at positions 3 and 5, and a substituted phenyl ring at position 4. The nature and position of the substituent on the phenyl ring are critical; for instance, an ortho or meta substitution is generally required for activity. drugdesign.org
Pharmacophoric Features of Major Antihypertensive Classes
| Drug Class | Target | Key Pharmacophoric Features | Representative Compounds |
| ACE Inhibitors | Angiotensin-Converting Enzyme | Zinc-binding group (sulfhydryl, carboxylate), N-ring with a carboxylate, Hydrogen bond acceptor. scholarsresearchlibrary.com | Captopril (B1668294), Lisinopril, Enalapril (B1671234) |
| ARBs (Sartans) | AT1 Receptor | Acidic group (tetrazole, COOH), Heterocyclic ring (imidazole), n-butyl chain, Phenyl group. vbcop.orgwikipedia.org | Losartan (B1675146), Valsartan, Irbesartan |
| Calcium Channel Blockers (Dihydropyridines) | L-type Calcium Channel | 1,4-Dihydropyridine ring, Substituted phenyl ring at C4, Ester groups at C3 and C5. nih.govslideshare.net | Nifedipine, Amlodipine |
SAR studies reveal how specific structural changes impact a compound's antihypertensive effect.
For ACE Inhibitors: The replacement of the sulfhydryl group in captopril with a carboxylate group (as in enalaprilat, the active form of enalapril) led to a different side-effect profile while maintaining high potency. scholarsresearchlibrary.com The nature of the N-ring also significantly influences pharmacokinetic properties and potency. scholarsresearchlibrary.com
For ARBs: The development from early peptide antagonists like saralasin (B108331) to non-peptide blockers like losartan was a major breakthrough. wikipedia.org SAR studies showed that the biphenyl tetrazole moiety in losartan provided superior oral bioavailability and potency compared to earlier designs with simple carboxylates. wikipedia.org
For Dihydropyridines: The substitution pattern on the C4-phenyl ring is crucial. Electron-withdrawing groups (like -NO2 or -Cl) generally enhance activity. slideshare.net The ester groups at C3 and C5 are also vital; asymmetry in these esters can lead to compounds with a slower onset and longer duration of action, as seen with amlodipine. nih.gov Adding a methyl group to the 4-position of the dihydropyridine ring of nifedipine results in an inactive compound, highlighting the sensitivity of the receptor to steric changes at this position. drugdesign.org Studies on stilbenoid derivatives found that the position of hydroxyl substituents on the core structure significantly impacts vasorelaxant activity. nih.govresearchgate.net
Computational Chemistry and Cheminformatics in SAR Elucidation
Computational methods accelerate the drug discovery process by predicting the activity of virtual compounds, thus prioritizing which analogs to synthesize and test.
QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. ijddr.in These models help in understanding which physicochemical properties (e.g., hydrophobicity, electronic properties, steric factors) are important for activity and in predicting the potency of new, unsynthesized molecules. nih.govnih.gov
A typical QSAR study involves:
Assembling a dataset of compounds with known activities.
Calculating molecular descriptors for each compound.
Developing a mathematical model using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS). sphinxsai.com
Validating the model to ensure its predictive power.
For instance, a 3D-QSAR study on a series of p-hydroxybenzohydrazide derivatives as antihypertensive agents yielded a statistically significant model with good predictive power (r² = 0.98, q² = 0.74). nih.gov Such models provide visual maps that show where bulky, electron-donating, or hydrophobic groups would increase or decrease activity, guiding further drug design. nih.govresearchgate.net
Example QSAR Model Parameters for Antihypertensive Agents
| Compound Class | Statistical Method | r² (Goodness of Fit) | q² (Internal Predictability) | Key Descriptors | Reference |
| p-hydroxybenzohydrazide derivatives | 3D-QSAR (PHASE) | 0.98 | 0.74 | Steric, Electrostatic, Hydrophobic fields | nih.gov |
| Substituted phenylthio propyl piperazines | 2D-QSAR | N/A | N/A | Resonance and hydrophobic parameters | nih.gov |
| Tetracyclic Guanine Derivatives | 2D-QSAR (MLR) | N/A | N/A | Not specified | ijddr.in |
| Benzimidazole derivatives | 2D-QSAR (PLS) | 0.8499 | 0.8267 | Descriptors related to substituent electronics | researchgate.net |
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor's active site. frontiersin.org This helps in understanding the binding mode and the key interactions (e.g., hydrogen bonds, hydrophobic interactions, ionic bonds) that stabilize the ligand-receptor complex.
Targeting ACE: Docking studies of novel peptides or small molecules into the ACE active site (e.g., PDB ID: 1O8A) are common. frontiersin.org For example, a study on eupalitin-3-O-β-D-galactopyranoside showed it forming hydrogen bonds with key residues in the ACE active site, with a docking score of -7.98 kcal/mol, comparable to the known ACE inhibitor captopril (-9.44 kcal/mol). mdpi.comnih.gov
Targeting Calcium Channels: For dihydropyridines, docking simulations are performed with models of the L-type calcium channel (e.g., PDB ID: 5KMD, 6M7H). rsc.org A study on amlodipine bio-isosteres showed that some new analogs had superior docking scores (e.g., -8.8 kcal/mol) compared to amlodipine itself (-5.6 kcal/mol), suggesting potentially higher binding affinity. rsc.org These studies often reveal specific interactions, such as Pi-sulfur interactions or hydrogen bonds with key residues, that are crucial for binding. rsc.org
Machine learning (ML) and artificial intelligence (AI) are increasingly used to build more complex and predictive SAR models, especially for large and diverse datasets. nih.gov
Predictive Models: Algorithms like Random Forest, Support Vector Machines (SVM), and deep learning models like Long Short-Term Memory (LSTM) networks can be trained on large datasets of compounds to predict their antihypertensive activity. acs.orgresearchgate.net One study developed an ML model to predict individual patient responses to different antihypertensive drugs, achieving significant predictive potential with an Extreme Gradient Boost algorithm. nih.gov
Peptide Activity Prediction: Web servers like PAAP (Predictor of Antihypertensive Activity of Peptides) use ML models trained on amino acid composition and other descriptors to screen peptide sequences for potential ACE inhibitory activity, achieving accuracies around 85%. researchgate.net
SAR Landscape Visualization: ML approaches can also be used to visualize the SAR landscape through techniques like Structure–Activity Landscape Index (SALI) plots. acs.org These plots help identify "activity cliffs," which are pairs of structurally similar compounds with a large difference in potency, providing valuable insights for lead optimization. acs.org A study on 549 ACE inhibitors used a Random Forest model that achieved a high accuracy (0.981 on the training set) in classifying compounds, demonstrating the power of ML in handling large chemical datasets. acs.org
Biomarker Discovery and Pathway Elucidation in Hypertension Research
Identification of Molecular Biomarkers for Hypertension in Preclinical Models
The development and validation of molecular biomarkers in preclinical models are crucial for understanding the pathophysiology of hypertension and for the early identification of individuals at risk. nih.govnih.gov Animal models, such as the spontaneously hypertensive rat (SHR) and the Dahl salt-sensitive (DSS) rat, have been instrumental in this area of research, as they replicate many features of human essential hypertension. nih.gov
Genomic and Proteomic Signatures
Genomic and proteomic approaches have enabled the identification of unique molecular signatures associated with hypertension. ahajournals.org These "omics" technologies allow for a broad, unbiased survey of genes and proteins that are differentially expressed in hypertensive versus normotensive states. ahajournals.org
Genomic Signatures: Genome-wide association studies (GWAS) have identified numerous single nucleotide polymorphisms (SNPs) associated with blood pressure regulation and hypertension. ahajournals.org While many of these variants have small individual effects, their combined influence can significantly impact blood pressure. ahajournals.org For instance, variants in genes related to the renin-angiotensin-aldosterone system (RAAS), such as AGT, ACE, and AGTR1, have been extensively studied. pharmgkb.orgmdpi.com More recent studies have uncovered novel pathways, including those involving uromodulin (UMOD) and natriuretic peptides (NPPA/NPPB), which are involved in sodium homeostasis and vascular tone, respectively. ahajournals.orgviamedica.pl
A study analyzing 22 cDNA datasets identified several differentially expressed genes (DEGs) in hypertension, including ADM, EDN1, ANGPTL4, and NFIL3. acs.org These genes are implicated in pathways such as fatty acid metabolism and G-alpha signaling, which are linked to the pathogenesis of hypertension. acs.org
Proteomic Signatures: Proteomic analyses of plasma and tissues from hypertensive models have revealed distinct protein profiles. A recent study comparing patients with resistant hypertension to those with controlled hypertension identified 157 differentially expressed proteins. nih.gov Among these, Transforming Growth Factor-beta 1 (TGFB1) was identified as a key candidate biomarker. nih.gov Other proteomic studies have highlighted alterations in proteins involved in inflammation, oxidative stress, and vascular remodeling. nih.gov
| Study Type | Key Findings | Associated Genes/Proteins | Potential Implication |
| Genome-Wide Association Studies (GWAS) | Identification of multiple SNPs associated with blood pressure. ahajournals.org | UMOD, NPPA/NPPB, AGT, ACE, AGTR1 ahajournals.orgpharmgkb.orgmdpi.comviamedica.pl | Understanding the genetic predisposition to hypertension. |
| cDNA Microarray Analysis | Identification of differentially expressed genes in hypertension. acs.org | ADM, EDN1, ANGPTL4, NFIL3 acs.org | Revealing novel pathways in hypertension pathogenesis. acs.org |
| Plasma Proteomics | Identification of differentially expressed proteins in resistant hypertension. nih.gov | TGFB1 nih.gov | Potential biomarker for early diagnosis and treatment of resistant hypertension. nih.gov |
Metabolomic Profiling and Pathway Analysis
Metabolomics, the large-scale study of small molecules or metabolites, provides a functional readout of the physiological state and can offer insights into the metabolic perturbations associated with hypertension. nih.govd-nb.info
Metabolomic studies in both human and animal models have identified several classes of metabolites that are altered in hypertension. These include fatty acids, amino acids, and metabolites derived from gut microbiota. d-nb.infoplos.org For example, one study found that treatment with the beta-blocker metoprolol (B1676517) was associated with significant changes in urinary levels of gut microbiota-dependent metabolites like hydroxyhippuric acid and hippuric acid. d-nb.info Another study investigating four different classes of antihypertensive drugs found that amlodipine (B1666008), bisoprolol, and losartan (B1675146) all decreased circulating levels of long-chain acylcarnitines, suggesting a link between fatty acid metabolism and blood pressure regulation. plos.org
Pathway analysis of these metabolomic datasets can help to elucidate the underlying biological pathways that are dysregulated in hypertension. For instance, alterations in the metabolism of alanine, arginine, and pyruvate (B1213749) have been linked to hypertension. nih.govmdpi.com
| Metabolite Class | Specific Metabolites | Observed Change in Hypertension | Associated Antihypertensive Agent (if applicable) |
| Gut Microbiota-Derived | Hydroxyhippuric acid, Hippuric acid d-nb.info | Altered levels d-nb.info | Metoprolol d-nb.info |
| Acylcarnitines | Long-chain acylcarnitines plos.org | Decreased plos.org | Amlodipine, Bisoprolol, Losartan plos.org |
| Amino Acids | Alanine, Arginine nih.govmdpi.com | Altered levels nih.govmdpi.com | N/A |
| Fatty Acids | Hexadecanedioate plos.orgfrontiersin.org | Increased plos.orgfrontiersin.org | Amlodipine (decrease associated with BP reduction) plos.org |
| Uric Acid Pathway | Uric acid, Urea cycle metabolites plos.org | Increased plos.org | Hydrochlorothiazide plos.org |
Novel Biomarkers of Endothelial Dysfunction and Inflammation
Endothelial dysfunction and chronic inflammation are recognized as key contributors to the development and progression of hypertension. nih.govnih.govmdpi.com The endothelium plays a crucial role in regulating vascular tone, and its dysfunction leads to reduced bioavailability of vasodilators like nitric oxide (NO) and increased production of vasoconstrictors. nih.govmdpi.com
Several biomarkers have been identified that reflect the state of endothelial function and inflammation. Asymmetrical dimethylarginine (ADMA) is an endogenous inhibitor of nitric oxide synthase and is considered a marker of endothelial dysfunction. ahajournals.org Elevated levels of inflammatory markers such as C-reactive protein (CRP), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) are also associated with hypertension and cardiovascular risk. nih.govmdpi.comahajournals.org
Some antihypertensive agents have been shown to improve these biomarkers, independent of their blood pressure-lowering effects. nih.govnih.gov For instance, angiotensin-converting enzyme (ACE) inhibitors and angiotensin receptor blockers (ARBs) can improve endothelial function and reduce levels of inflammatory markers. nih.govresearchgate.net A study on the ACE inhibitor ramipril (B1678797) in hypertensive children on hemodialysis demonstrated significant reductions in serum levels of ADMA, hs-CRP, IL-6, and TNF-α. ahajournals.org
| Biomarker | Function/Association | Effect of Antihypertensive Agents |
| Asymmetrical Dimethylarginine (ADMA) | Endogenous inhibitor of nitric oxide synthase, marker of endothelial dysfunction. ahajournals.org | Ramipril significantly reduced serum levels. ahajournals.org |
| C-reactive protein (CRP) | Inflammatory marker associated with cardiovascular risk. nih.govahajournals.org | Ramipril and Candesartan have been shown to reduce levels. ahajournals.orgresearchgate.net |
| Interleukin-6 (IL-6) | Pro-inflammatory cytokine. nih.govmdpi.com | Ramipril significantly reduced serum levels. ahajournals.org |
| Tumor Necrosis Factor-alpha (TNF-α) | Pro-inflammatory cytokine involved in endothelial dysfunction. nih.govmdpi.com | Ramipril significantly reduced serum levels. ahajournals.org |
| Pentraxin-3 (PTX3) | Inflammatory biomarker reflecting local endothelial inflammation. researchgate.net | Candesartan decreased plasma levels more effectively than other antihypertensive classes. researchgate.net |
Investigation of Causal Molecular Pathways Relevant to Antihypertensive Agent 3 Activity
Understanding the causal molecular pathways through which antihypertensive agents exert their effects is essential for optimizing therapy and developing new drugs. viamedica.plnih.gov This involves moving beyond simple associations to establish cause-and-effect relationships between molecular targets and blood pressure regulation. viamedica.pl
Systems Pharmacology Approaches in Pathway Mapping
Systems pharmacology integrates data from genomics, proteomics, and metabolomics with pharmacokinetic and pharmacodynamic data to create comprehensive models of drug action. researchgate.net This approach allows for the mapping of complex biological networks and the identification of key pathways and targets for antihypertensive drugs. researchgate.net
For example, a systems pharmacology approach could be used to model the effects of an antihypertensive agent on the RAAS. pharmgkb.org This would involve mapping the interactions between the drug, its target (e.g., ACE or the angiotensin II receptor), and downstream signaling molecules, ultimately leading to a reduction in blood pressure. pharmgkb.org These models can also help to predict potential off-target effects and identify new therapeutic opportunities. oup.com Network pharmacology analysis has been used to identify that the herb Radix Puerariae may exert its antihypertensive effects by influencing pathways related to proliferation, apoptosis, and inflammation. researchgate.net
Role of MicroRNAs and Other Regulatory RNAs in Hypertensive Pathophysiology and Agent 3 Action
MicroRNAs (miRNAs) are small, non-coding RNA molecules that play a critical role in the post-transcriptional regulation of gene expression. ahajournals.orgnih.govnih.gov They are emerging as key players in the pathophysiology of hypertension by influencing a wide range of processes, including vascular smooth muscle cell proliferation, endothelial function, and inflammation. ahajournals.orgnih.govahajournals.org
Dysregulation of specific miRNAs has been observed in hypertensive patients and animal models. ahajournals.orgresearchgate.net For instance, some studies have identified circulating miRNAs that are associated with the response to certain antihypertensive drugs, such as thiazide diuretics and beta-blockers. ahajournals.org This suggests that miRNAs could serve as biomarkers to predict treatment response and could also be potential therapeutic targets themselves. ahajournals.orgresearchgate.net
The mechanism of action of an antihypertensive agent could involve the modulation of miRNA expression. For example, an agent might restore the normal expression of a miRNA that is downregulated in hypertension, thereby leading to the suppression of pro-hypertensive genes and a reduction in blood pressure. The complexity of miRNA regulation, where one miRNA can target multiple mRNAs and one mRNA can be targeted by multiple miRNAs, highlights the potential for significant alterations in gene expression networks. nih.gov
| Regulatory RNA | Role in Hypertension | Potential Interaction with Antihypertensive Agents |
| microRNAs (miRNAs) | Regulate genes involved in vascular function, inflammation, and blood pressure control. ahajournals.orgnih.govahajournals.org | Expression may be modulated by antihypertensive agents; can serve as biomarkers for drug response. ahajournals.org |
Advanced Research Methodologies and Future Directions
Integration of Omics Technologies in Antihypertensive Research
The study of Antihypertensive Agent 3 can be significantly enhanced by leveraging "omics" technologies, which provide a holistic view of the molecular changes induced by the compound. These technologies, including genomics, transcriptomics, proteomics, and metabolomics, allow for a comprehensive analysis of the biological pathways modulated by the agent.
Genomics and Pharmacogenomics: Genomic studies can help identify genetic variations that influence an individual's response to this compound. By analyzing single nucleotide polymorphisms (SNPs) or other genetic markers, researchers can predict which patient populations are most likely to benefit from the agent, paving the way for personalized medicine approaches in hypertension treatment.
Transcriptomics: Using techniques like RNA sequencing (RNA-Seq), researchers can analyze the complete set of RNA transcripts in a cell or tissue. This would reveal how this compound alters gene expression in key tissues related to blood pressure regulation, such as the kidneys, blood vessels, and heart. For instance, a transcriptomic analysis might show that the agent upregulates genes involved in vasodilation or downregulates genes associated with sodium retention.
Proteomics: Proteomics focuses on the large-scale study of proteins. By employing methods such as mass spectrometry, scientists can quantify changes in the proteome of cells or tissues following treatment with this compound. This could identify the specific protein targets of the drug or downstream signaling proteins that are affected, offering direct insight into its mechanism of action.
Metabolomics: This field involves the study of small molecules, or metabolites, within cells and biological systems. Analyzing the metabolomic profile after administration of this compound can reveal alterations in metabolic pathways, such as the renin-angiotensin system or lipid metabolism, providing a functional readout of the drug's physiological effects.
Table 1: Illustrative Application of Omics Technologies in the Study of this compound
| Omics Technology | Research Question for this compound | Example Data Generated | Potential Insight |
|---|---|---|---|
| Genomics | Are there genetic variants associated with enhanced response to the agent? | Identification of SNPs in genes like ACE or AGTR1 that correlate with blood pressure reduction. | Development of a genetic biomarker for patient stratification. |
| Transcriptomics | Which gene expression networks in renal tissue are modulated by the agent? | RNA-Seq data showing downregulation of pro-inflammatory cytokine genes. | Evidence for an anti-inflammatory component to the agent's mechanism. |
| Proteomics | What are the direct or indirect protein targets in vascular smooth muscle cells? | Mass spectrometry data identifying changes in the phosphorylation status of signaling proteins. | Elucidation of the intracellular signaling cascade initiated by the agent. |
| Metabolomics | How does the agent affect circulating metabolites related to endothelial function? | Measurement of changes in plasma levels of nitric oxide precursors and oxidative stress markers. | Functional confirmation of the agent's impact on vascular health. |
Development of Refined Preclinical Animal Models for Hypertension
To accurately predict the efficacy and understand the mechanisms of this compound, it is essential to use preclinical animal models that closely mimic the complexity of human hypertension.
Human essential hypertension is a multifactorial condition arising from the interplay between genetic predisposition and environmental factors such as diet and stress. Therefore, animal models that incorporate these complexities are invaluable. For example, studying this compound in a model like the Dahl salt-sensitive rat, which develops hypertension when fed a high-salt diet, can provide insights into the agent's effectiveness in salt-sensitive forms of hypertension. Similarly, models that combine genetic susceptibility with chronic stress exposure can help evaluate the agent's utility in stress-induced hypertension.
Historically, preclinical research has often been conducted primarily in male animals. However, there are known sex-based differences in the pathophysiology of hypertension and the response to antihypertensive drugs. Therefore, it is imperative that preclinical studies of this compound be conducted in both male and female animals. This approach allows for the identification of potential sex-specific effects of the agent, ensuring that the findings are more translatable to the entire human population.
In Silico Modeling and Simulation for Pharmacological Prediction and Optimization
Computational methods, or in silico modeling, play a growing role in modern drug discovery and development. These techniques can be applied to this compound to predict its properties and optimize its structure.
Molecular Docking: This technique can simulate the interaction between this compound and its putative protein target. By predicting the binding affinity and orientation, researchers can refine the chemical structure of the agent to enhance its potency and selectivity.
Quantitative Structure-Activity Relationship (QSAR): QSAR models use statistical methods to correlate the chemical structure of compounds with their biological activity. By building a QSAR model with analogues of this compound, it is possible to predict the antihypertensive activity of new, yet-to-be-synthesized derivatives.
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: These models mathematically describe the relationship between the drug's concentration in the body and its therapeutic effect. For this compound, PK/PD modeling can help simulate different dosing regimens to optimize the balance between efficacy and potential side effects.
Table 2: Application of In Silico Modeling to this compound
| Modeling Technique | Objective for this compound | Predicted Outcome |
|---|---|---|
| Molecular Docking | Predict binding mode to the angiotensin II type 1 receptor. | Identification of key amino acid residues involved in binding. |
| QSAR | Optimize the chemical scaffold for improved activity. | Design of new analogues with potentially higher potency. |
| PK/PD Modeling | Simulate the time course of blood pressure reduction. | Estimation of the optimal dosing frequency and duration of action. |
Potential as a Research Tool or Probe in Hypertension Pathophysiology
Beyond its therapeutic potential, a highly specific and potent compound like this compound can serve as a valuable research tool. If the agent is found to act on a novel or poorly understood pathway in blood pressure regulation, it can be used as a chemical probe to explore that pathway's role in the pathophysiology of hypertension. For instance, if this compound selectively blocks a newly identified ion channel in vascular smooth muscle, it would enable researchers to investigate the function of that channel in health and disease.
Directions for Further Academic Exploration of this compound's Underlying Mechanisms
Future academic research should focus on fully elucidating the unique molecular and physiological effects of this compound. Key areas for exploration include:
Target Deconvolution: Precisely identifying the primary molecular target(s) of the agent using techniques like affinity chromatography-mass spectrometry or cellular thermal shift assays (CETSA).
Off-Target Profiling: Systematically screening the agent against a broad panel of receptors, enzymes, and ion channels to ensure its selectivity and to understand any potential off-target effects.
Pleiotropic Effects: Investigating whether the agent has beneficial effects beyond blood pressure lowering, such as anti-inflammatory, anti-fibrotic, or endothelial-protective properties. This could be explored using relevant cell culture and animal models.
Central Nervous System Effects: Determining if this compound crosses the blood-brain barrier and influences central nervous system pathways involved in blood pressure control, which could represent a key mechanistic distinction from other agents.
By pursuing these advanced research avenues, the scientific community can build a comprehensive understanding of this compound, not only as a potential therapeutic but also as a key to unlocking new insights into the complex biology of hypertension.
Q & A
Q. What protocols ensure reproducibility in trials testing this compound’s synergy with statins or calcium channel blockers?
- Methodological Answer : Standardize dosing (e.g., atorvastatin 20 mg/day + this compound) and control for lifestyle factors (BMI, smoking). A pilot study (N=118) used Raosoft calculators for sample size estimation and stratified randomization to balance confounders (e.g., 8 vs. 9 smokers per group) .
Q. How should longitudinal studies mitigate attrition bias when assessing this compound’s cardiovascular outcomes?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
